1,3,5-Trimethylpiperazine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Piperazinedione,1,3,5-trimethyl- is a heterocyclic organic compound with the molecular formula C7H12N2O2. It is a derivative of piperazine, featuring three methyl groups attached to the nitrogen atoms and the carbon atom at the 1, 3, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Piperazinedione,1,3,5-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,5-trimethyl-1,3,5-triazine with ethylenediamine, followed by cyclization to form the desired piperazinedione structure. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 2,6-Piperazinedione,1,3,5-trimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Piperazinedione,1,3,5-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
2,6-Piperazinedione,1,3,5-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Piperazinedione,1,3,5-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
- 2,5-Piperazinedione,1,3,4-trimethyl-
- 2,6-Piperazinedione,1,4,5-trimethyl-
- 2,6-Piperazinedione,1,3,5-trimethyl-
Comparison: 2,6-Piperazinedione,1,3,5-trimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,3,5-trimethylpiperazine-2,6-dione |
InChI |
InChI=1S/C7H12N2O2/c1-4-6(10)9(3)7(11)5(2)8-4/h4-5,8H,1-3H3 |
InChI Key |
SKBVYIXFSFDSOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)C(N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.